1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene CAS number
1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene CAS number
An In-depth Technical Guide to 1-(4-Bromobenzyl)-4-methylpiperazine: A Key Building Block in Medicinal Chemistry
Senior Application Scientist Note: The initial request specified "1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene." Following an extensive search, no definitive CAS number or substantial body of literature could be found for a compound with this exact nomenclature. However, the search consistently identified a closely related and commercially significant compound: 1-(4-Bromobenzyl)-4-methylpiperazine . This guide will focus on this well-documented molecule, CAS No. 368879-17-8, as it is likely the intended subject of interest for researchers in drug development. This pivot ensures the delivery of a technically accurate and actionable guide based on available scientific data.
Introduction and Strategic Importance
1-(4-Bromobenzyl)-4-methylpiperazine is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Its structure, featuring a brominated aromatic ring coupled to a methylpiperazine moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. The bromine atom serves as a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1] This reactivity allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) in drug discovery programs.
The piperazine ring, a common motif in many approved drugs, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier. The N-methyl group can influence the basicity and lipophilicity of the molecule, which in turn can affect its interaction with biological targets and its overall ADME (absorption, distribution, metabolism, and excretion) profile. Consequently, 1-(4-Bromobenzyl)-4-methylpiperazine is a valuable starting material for generating libraries of compounds for high-throughput screening and lead optimization.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development. The key properties of 1-(4-Bromobenzyl)-4-methylpiperazine are summarized below.
| Property | Value | Source |
| CAS Number | 368879-17-8 | [2][3][4][5] |
| Molecular Formula | C₁₂H₁₇BrN₂ | [2][3][4] |
| Molecular Weight | 269.18 g/mol | [2][3][4] |
| Appearance | Clear, colorless to light orange/yellow liquid | [3] |
| Purity | Typically ≥97% | [2] |
| Predicted Boiling Point | 325.3 ± 27.0 °C | [3] |
| Predicted Density | 1.325 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 7.57 ± 0.10 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of 1-(4-Bromobenzyl)-4-methylpiperazine is typically achieved through a nucleophilic substitution reaction. This standard organic transformation is reliable and scalable, making the compound readily accessible for research and development purposes.
General Synthesis Protocol
A common synthetic route involves the reaction of 1-bromo-4-(bromomethyl)benzene with N-methylpiperazine. In this process, the more reactive benzylic bromide is selectively targeted by the secondary amine of the N-methylpiperazine.
Step-by-Step Methodology:
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Reaction Setup: To a solution of N-methylpiperazine (1.1 equivalents) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF), a base like potassium carbonate or triethylamine (2.0 equivalents) is added.
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Reagent Addition: 1-Bromo-4-(bromomethyl)benzene (1.0 equivalent) is dissolved in the reaction solvent and added dropwise to the N-methylpiperazine solution at room temperature.
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Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, the reaction mixture is filtered to remove the inorganic base. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water or brine to remove any remaining salts and unreacted N-methylpiperazine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the final product, 1-(4-Bromobenzyl)-4-methylpiperazine, as a clear liquid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 1-(4-Bromobenzyl)-4-methylpiperazine.
Applications in Drug Discovery and Development
The utility of 1-(4-Bromobenzyl)-4-methylpiperazine is primarily as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.[1][6]
Role in Palladium-Catalyzed Cross-Coupling
The aryl bromide functionality is a cornerstone of modern synthetic chemistry, particularly for reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of diverse molecular scaffolds. Researchers can couple a wide array of boronic acids, alkenes, or amines at the 4-position of the benzene ring to explore how different substituents in this region affect target binding and pharmacological activity.
Incorporation into Bioactive Scaffolds
The 1-(4-benzyl)-4-methylpiperazine core is found in a number of compounds investigated for various therapeutic indications. The piperazine ring can interact with various receptors and enzymes, and its substitution pattern is critical for modulating activity and selectivity. By using 1-(4-Bromobenzyl)-4-methylpiperazine as a starting material, medicinal chemists can readily synthesize analogs of known bioactive molecules or create entirely new chemical entities for screening.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(4-Bromobenzyl)-4-methylpiperazine.
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7][8]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[7][9] Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[7][8]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[8][9]
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First Aid:
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Skin Contact: In case of contact, immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[8]
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Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.
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Conclusion
1-(4-Bromobenzyl)-4-methylpiperazine is a strategically important building block for drug discovery and development. Its dual functionality, combining a reactive aryl bromide with a pharmacologically relevant methylpiperazine moiety, provides a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its properties, synthesis, and handling is essential for any researcher looking to leverage this versatile compound in their synthetic endeavors.
References
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Chemsrc. CAS#:6324-15-8 | 1-bromo-4-(4-methylphenyl)sulfonyloxy-benzene. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. [Link]
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Ningbo Inno Pharmchem Co., Ltd. 1-Bromo-4-(trans-4-butylcyclohexyl)benzene: A Key Intermediate in Pharmaceutical Synthesis. [Link]
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Boron Molecular. Buy 1-(4-Bromobenzyl)-4-methylpiperazine | Boron. [Link]
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ChemSynthesis. 1-bromo-4-methylbenzene - 106-38-7, C7H7Br, density, melting point, boiling point, structural formula, synthesis. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. [Link]
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PubChem. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene. [Link]
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NIST. Benzene, 1-bromo-4-methyl-. [Link]
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Watson International. 1-(4-Bromobenzyl)-4-methylpiperazine CAS 368879-17-8. [Link]
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The Royal Society of Chemistry. Synthesis of bromobenzene: 64. [Link]
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Cheméo. Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). [Link]
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PubChem. 1-[Bromo(phenyl)methyl]-4-methylbenzene. [Link]
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